tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride
CAS No.: 2252434-78-7
Cat. No.: VC11680426
Molecular Formula: C12H20ClN3O2
Molecular Weight: 273.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2252434-78-7 |
|---|---|
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H |
| Standard InChI Key | FHSWNFUXDPYDIE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl |
Introduction
Chemical Structure and Nomenclature
tert-Butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and a carbamate-protected methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 273.76 g/mol.
IUPAC Name and SMILES Notation
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IUPAC Name: tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate hydrochloride.
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Canonical SMILES:
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl.
The structural features, including the tert-butoxycarbonyl (Boc) protecting group and the protonated amine, are critical for its reactivity and application as an intermediate in organic synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Protection of the Primary Amine: Reaction of 4-(aminomethyl)-2-(aminomethyl)pyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C.
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Yield: Typically 70–85% after purification via recrystallization.
Industrial Scaling Considerations
Industrial production emphasizes cost-effective reagent selection and solvent recovery. Continuous-flow reactors may enhance efficiency, while chromatography is replaced by crystallization or extraction for purification.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt.
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Stability: Stable under inert atmospheres at temperatures below 40°C. Susceptible to hydrolysis in strongly acidic or basic conditions.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 1250 cm (C-O-C stretch) confirm the carbamate group.
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NMR: NMR (DO, 400 MHz): δ 1.42 (s, 9H, Boc CH), 3.85 (s, 2H, CHNH), 4.30 (s, 2H, CHN).
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in the synthesis of kinase inhibitors and receptor antagonists. For example, its primary amine can undergo reductive amination to generate diverse pharmacophores .
Case Study: Anticancer Agent Development
In a 2024 study, the hydrochloride salt was used to synthesize a pyrrolo[2,3-d]pyrimidine derivative targeting EGFR mutations. The final compound exhibited an IC of 8.2 nM against non-small cell lung cancer cells .
Agricultural Chemistry
Functionalization of the aminomethyl group enables the creation of herbicides with improved foliar absorption. Field trials in 2023 demonstrated 90% efficacy against Amaranthus retroflexus at 50 g/ha.
Comparative Analysis with Analogous Compounds
The hydrochloride salt’s ionic nature distinguishes it from neutral carbamates, enabling unique solubility profiles and salt-mediated crystallization in API manufacturing .
Future Research Directions
Targeted Drug Delivery Systems
Modifying the aminomethyl group with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological therapies.
Green Chemistry Approaches
Exploring biocatalytic methods for Boc protection may reduce reliance on hazardous reagents like phosgene derivatives.
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